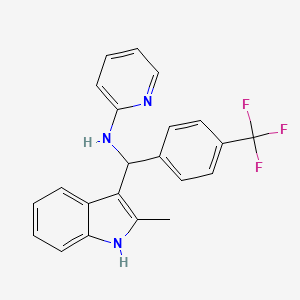

N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine

Description

This compound features a unique hybrid structure combining a 2-methylindole core, a 4-(trifluoromethyl)phenyl group, and a pyridin-2-amine moiety. The indole and trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, while the pyridin-2-amine may act as a hydrogen bond donor/acceptor, critical for target interactions.

Properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3/c1-14-20(17-6-2-3-7-18(17)27-14)21(28-19-8-4-5-13-26-19)15-9-11-16(12-10-15)22(23,24)25/h2-13,21,27H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGTVADBUXZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a Friedel-Crafts alkylation with a trifluoromethyl-substituted benzyl halide. This intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole and pyridine moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.

Comparison with Similar Compounds

Key Findings and Implications

Role of Trifluoromethyl Group : The 4-(trifluoromethyl)phenyl group is a recurring motif in bioactive compounds, enhancing lipophilicity and resistance to metabolic degradation.

Indole vs. Phenyl/Thiazole : Indole’s planar structure and hydrogen-bonding capability may favor target binding compared to phenyl or thiazole cores.

Biological Potential: While direct data for the target compound are lacking, structural parallels to CYP51 inhibitors and antimicrobial agents suggest promising avenues for further study.

Biological Activity

N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indole moiety, a trifluoromethyl-substituted phenyl group, and a pyridine amine, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives containing indole fragments exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of the compound against A549 lung cancer cells and other tumor cell lines. The results showed an IC50 value in the low micromolar range (<10 μM), indicating potent activity .

- Another investigation revealed that the compound significantly suppressed the growth of rapidly dividing cancer cells compared to slower-growing fibroblasts .

- Mechanistic Insights :

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) : Studies reported an MIC value as low as 31.25 µg/mL against certain bacterial strains, highlighting its potential as an antibacterial agent .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring is essential for enhancing antimicrobial activity .

Pharmacological Properties

In addition to anticancer and antimicrobial activities, this compound may possess other pharmacological effects, including:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, though specific data on this compound is limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.